N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine
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Overview
Description
The compound “N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine” is a complex organic molecule. It contains an indole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . The indole moiety is attached to a pyridin-2-amine group via a methyl bridge . This compound belongs to the class of organic compounds known as 3-alkylindoles .
Scientific Research Applications
Catalytic Applications
A study by Singh et al. (2017) demonstrates the synthesis and application of palladacycles designed from bi- and tridentate ligands with an indole core, highlighting the compound's role in catalysis. These complexes were efficient catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes, showcasing the potential of indole-based compounds in facilitating critical chemical reactions (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Heterocyclic Compounds
Pidlypnyi et al. (2014) explored the synthesis and characterization of N-(Indolyl)pyridinium salts and their ylides, indicating the utility of indole derivatives in the generation of heterocyclic compounds. This work underscores the compound's versatility in organic synthesis and the potential for creating diverse molecular architectures (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).
Pharmaceutical Research
In the realm of pharmaceutical research, the derivative "N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine" has been identified as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery by Bautista-Aguilera et al. (2014) highlights the compound's significance in developing treatments for neurological disorders, showcasing its therapeutic potential (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, Agbaba, Soriano, de Andrés, Rodríguez-Franco, Alcaro, Ramsay, Ortuso, Yáñez, & Marco-Contelles, 2014).
Material Science and Chemistry
Research by Taywade et al. (2018) on unique CuI-pyridine-based ligand catalytic systems for N-arylation of indoles emphasizes the compound's application in material science. This study showcases how indole derivatives can be utilized in creating advanced materials and chemical synthesis processes (Taywade, Chavan, Ulhe, & Berad, 2018).
Mechanism of Action
Target of Action
The compound “N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine” contains an indole moiety, which is a common structure in many bioactive compounds . Compounds with this structure often bind to multiple receptors, which could potentially make this compound a multi-target drug .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of certain groups in its structure, such as the chloro and –ocf3 group, could potentially increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Given the broad range of activities associated with indole derivatives, it’s likely that this compound could have multiple effects at the cellular level .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-16(2)18-11-13-19(14-12-18)24(27-22-10-6-7-15-25-22)23-17(3)26-21-9-5-4-8-20(21)23/h4-16,24,26H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUCSRKOVBXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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